molecular formula C26H20N2O6S B11581641 prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11581641
M. Wt: 488.5 g/mol
InChI Key: XJLZFKZZCVUKMQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and various functional groups such as hydroxyl, methyl, and carboxylate. The presence of these functional groups and the overall structure of the compound make it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of chromone-3-carboxylic acid with indoles in boiling ethanol, which proceeds as a 1,4-nucleophilic addition with successive opening of the pyrone ring and decarboxylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to hydroxyl groups.

    Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core but differ in the functional groups attached to the core.

    Thiazole derivatives: These compounds contain the thiazole ring and exhibit similar chemical properties but may have different biological activities.

    Hydroxyphenyl derivatives: These compounds have the hydroxyphenyl group and are studied for their antioxidant and anti-inflammatory properties.

Uniqueness

Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of the chromeno[2,3-c]pyrrole core, thiazole ring, and various functional groups

Properties

Molecular Formula

C26H20N2O6S

Molecular Weight

488.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O6S/c1-4-10-33-25(32)23-14(3)27-26(35-23)28-20(15-6-5-7-16(29)12-15)19-21(30)17-11-13(2)8-9-18(17)34-22(19)24(28)31/h4-9,11-12,20,29H,1,10H2,2-3H3

InChI Key

XJLZFKZZCVUKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OCC=C)C)C5=CC(=CC=C5)O

Origin of Product

United States

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